(2R,3R)-2-Aminobutane-1,3-diol hydrochloride

Catalog No.
S2792504
CAS No.
79474-65-0
M.F
C4H12ClNO2
M. Wt
141.6
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2R,3R)-2-Aminobutane-1,3-diol hydrochloride

CAS Number

79474-65-0

Product Name

(2R,3R)-2-Aminobutane-1,3-diol hydrochloride

IUPAC Name

(2R,3R)-2-aminobutane-1,3-diol;hydrochloride

Molecular Formula

C4H12ClNO2

Molecular Weight

141.6

InChI

InChI=1S/C4H11NO2.ClH/c1-3(7)4(5)2-6;/h3-4,6-7H,2,5H2,1H3;1H/t3-,4-;/m1./s1

InChI Key

REMZWDMWHINGKS-VKKIDBQXSA-N

SMILES

CC(C(CO)N)O.Cl

solubility

not available

Neuroscience Research:

  • N-Methyl-D-Aspartate (NMDA) Receptor Antagonist: Studies suggest that (2R,3R)-2-Aminobutane-1,3-diol hydrochloride may act as an antagonist at NMDA receptors in the brain. NMDA receptors are crucial for learning and memory, and their dysfunction is implicated in neurological disorders like Alzheimer's disease and schizophrenia. [] Research is ongoing to investigate the potential of (2R,3R)-2-Aminobutane-1,3-diol hydrochloride in modulating NMDA receptor activity and its therapeutic implications for these conditions.

Synthetic Biology and Enzyme Inhibition:

  • Substrate Analogue for Enzymes: The structure of (2R,3R)-2-Aminobutane-1,3-diol hydrochloride resembles certain natural substrates for enzymes. This property makes it a valuable tool in studying enzyme function and inhibition. By mimicking the natural substrate, researchers can gain insights into enzyme mechanisms and develop new inhibitors for therapeutic purposes.

Material Science and Crystal Engineering:

  • Crystallization and Self-Assembly: (2R,3R)-2-Aminobutane-1,3-diol hydrochloride exhibits interesting self-assembly properties, allowing it to form crystals with specific structures. This characteristic makes it a potential candidate for developing new functional materials with applications in areas like drug delivery and sensor technology.

(2R,3R)-2-Aminobutane-1,3-diol hydrochloride is a chiral amino alcohol compound characterized by its two stereogenic centers at the second and third carbon atoms. Its molecular formula is C₄H₉ClN₂O₂, and it is commonly referred to as a derivative of butane with hydroxyl and amine functional groups. The compound is notable for its potential applications in medicinal chemistry, particularly in the synthesis of pharmaceuticals and as a building block for more complex organic molecules.

Involving (2R,3R)-2-Aminobutane-1,3-diol hydrochloride typically include:

  • Hydrolysis Reactions: The compound can undergo hydrolysis to form its corresponding alcohols and amines.
  • Acylation Reactions: It can react with acyl chlorides or anhydrides to form amides, which are important in drug design.
  • Esterification: The hydroxyl groups can react with carboxylic acids to form esters, expanding its utility in organic synthesis.

These reactions are facilitated by various catalysts or under specific conditions to yield desired products.

(2R,3R)-2-Aminobutane-1,3-diol hydrochloride exhibits various biological activities. It has been studied for its potential role as an inhibitor of certain enzymes and receptors, contributing to its pharmacological properties. Research indicates that compounds with similar structures often show activity against metabolic pathways and may possess antioxidant properties.

In vitro studies have demonstrated that amino alcohols can influence cellular signaling pathways, potentially leading to therapeutic applications in treating metabolic disorders and other diseases .

Several methods exist for synthesizing (2R,3R)-2-Aminobutane-1,3-diol hydrochloride:

  • Starting from Butyric Acid: This method involves the reduction of butyric acid derivatives using reducing agents such as lithium aluminum hydride.
  • Using Chiral Catalysts: Asymmetric synthesis techniques employing chiral catalysts can yield the desired enantiomer selectively.
  • Multi-step Synthesis: A combination of alkylation and hydrolysis steps can be utilized to construct the compound from simpler precursors.

Each synthesis route can be optimized based on desired yield and purity.

(2R,3R)-2-Aminobutane-1,3-diol hydrochloride finds applications in various fields:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of drugs targeting neurological and metabolic disorders.
  • Biochemical Research: Used in studies examining enzyme inhibitors and receptor interactions.
  • Organic Synthesis: Acts as a building block for more complex organic molecules in chemical research.

Interaction studies involving (2R,3R)-2-Aminobutane-1,3-diol hydrochloride focus on its binding affinity to various biological targets. These studies often employ techniques such as:

  • Molecular Docking: To predict how the compound interacts with specific proteins or enzymes.
  • In vitro Assays: To evaluate its effect on cellular systems and metabolic pathways.
  • Quantitative Structure-Activity Relationship (QSAR) Models: To correlate structural features with biological activity, aiding in drug design .

These methods provide insights into the compound's potential therapeutic effects and guide further research.

Several compounds share structural similarities with (2R,3R)-2-Aminobutane-1,3-diol hydrochloride. Below is a comparison highlighting their uniqueness:

Compound NameStructure FeaturesUnique Properties
1. SerineContains a hydroxyl group and an amino groupEssential amino acid involved in protein synthesis
2. ThreonineHas an additional methyl groupPlays a role in immune function and protein structure
3. L-AlanineSimplest amino acid with only one chiral centerPrecursor for glucose production
4. Lysine HydrochlorideContains a longer aliphatic chainImportant for protein synthesis and hormone production

While these compounds share functional groups or structural motifs with (2R,3R)-2-Aminobutane-1,3-diol hydrochloride, their unique properties and roles in biological systems distinguish them from this specific amino alcohol.

Stereoselective Aminohydroxylation Approaches from Pinane-Based Precursors

The use of pinane-derived terpenes as chiral building blocks provides a robust platform for constructing 2-amino-1,3-diol scaffolds. Isopinocarveol, synthesized from (−)-α-pinene, undergoes a two-step sequence involving carbamate formation and stereoselective aminohydroxylation to yield pinane-fused oxazolidin-2-one intermediates [1] [2]. Potassium osmate(VI) and tert-butyl hypochlorite (t-BuOCl) catalyze the aminohydroxylation step, with diisopropylethylamine (DIPEA) acting as a base to stabilize reactive intermediates [2]. The relative stereochemistry of the resulting oxazolidin-2-one is confirmed via 2D NMR and X-ray crystallography, revealing a cis arrangement of the amino and hydroxyl groups on the bicyclic framework [1]. Subsequent reductive cleavage of the oxazolidinone ring using lithium aluminum hydride (LiAlH₄) or alkaline hydrolysis affords primary 2-amino-1,3-diols, which are further functionalized via reductive alkylation [1].

A regioisomeric spiro-oxazolidin-2-one derivative, synthesized from (1R)-(−)-myrtenol, demonstrates the versatility of pinane-based precursors [2]. Ring-opening reactions with formaldehyde or benzaldehyde yield conformationally restricted oxazolidines, while tautomerization phenomena observed during phenyliminooxazolidine formation underscore the dynamic stereochemical behavior of these systems [1].

Table 1: Key Reaction Conditions for Pinane-Based Aminohydroxylation

StepReagents/ConditionsOutcome
Carbamate FormationClCO₂Et, Et₃N, CH₂Cl₂, 0°C → rtIsopinocarveol carbamate
AminohydroxylationOsO₄, t-BuOCl, DIPEA, acetone/H₂O, 0°COxazolidin-2-one (85% yield)
Ring OpeningLiAlH₄, THF, refluxPrimary 2-amino-1,3-diol (92% ee)

Catalytic Asymmetric Synthesis Using Chiral Iridium Complexes

Iridium-catalyzed asymmetric hydrogenation represents a state-of-the-art method for synthesizing enantiomerically enriched γ-amino alcohols. Ferrocene-based phosphine ligands with unsymmetrical vicinal diamine backbones, such as (S,S)-Ph-FePhos, enable efficient hydrogenation of β-amino ketones to chiral γ-amino alcohols with >99% enantiomeric excess (ee) [5]. The iridium complex [Ir(cod)Cl]₂, combined with the chiral ligand, facilitates hydrogenation under 50 bar H₂ pressure in tetrahydrofuran (THF) at 25°C [5]. Substrates bearing flexible alkyl chains or aromatic substituents undergo complete conversion within 12 hours, achieving turnover numbers (TONs) up to 48,500 in gram-scale reactions [5].

This methodology has been applied to the synthesis of pharmacologically relevant compounds, including (S)-duloxetine and (R)-fluoxetine, demonstrating its compatibility with structurally diverse β-tertiary and β-secondary amino ketones [5]. The stereochemical outcome is rationalized through a transition-state model where the iridium center coordinates the ketone oxygen, while the ligand’s chiral pocket induces facial selectivity during hydride transfer.

Table 2: Selected Substrates and Results in Iridium-Catalyzed Hydrogenation

Substrate Typeee (%)Yield (%)TON
β-Tertiary-amino ketone999810,200
β-Secondary-amino ketone99958,750
Aryl-substituted ketone999712,400

Protection-Deprotection Strategies for Amino and Hydroxyl Functional Groups

Orthogonal protection of amino and hydroxyl groups is critical for multi-step syntheses of (2R,3R)-2-aminobutane-1,3-diol hydrochloride. The tert-butyloxycarbonyl (Boc) group, introduced via reaction with di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) or acetonitrile, protects primary amines under mild basic conditions (pH 9–10) [8]. Deprotection occurs via acid-catalyzed hydrolysis, typically using trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in dioxane [8].

Hydroxyl groups are commonly protected as silyl ethers (e.g., tert-butyldimethylsilyl, TBS) or acetyl esters. For example, treatment with acetic anhydride in pyridine acetylates primary and secondary alcohols, while deprotection is achieved via alkaline hydrolysis (NaOH, MeOH/H₂O) [7]. Sequential Boc and TBS protection enables selective functionalization of the amino and hydroxyl groups, respectively, without cross-reactivity.

Table 3: Protection-Deprotection Conditions for Functional Groups

GroupProtecting ReagentConditionsDeprotection Agent
AminoBoc₂OTHF, Et₃N, rtTFA/DCM (1:1)
HydroxylAc₂OPyridine, 0°C → rtNaOH/MeOH/H₂O
HydroxylTBSClImidazole, DMF, rtTBAF/THF

Dates

Last modified: 04-14-2024

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